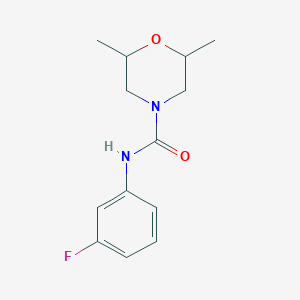
N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholinecarboxamides and has been found to exhibit significant biological activity in various studies.
作用机制
The mechanism of action of N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A involves the inhibition of the NF-κB pathway. The compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. This compound A also inhibits the activity of MAPKs, which are involved in the regulation of inflammatory responses. The compound modulates the activity of ion channels and receptors involved in pain perception, thereby reducing pain sensation.
Biochemical and Physiological Effects:
This compound A has been found to exhibit significant biochemical and physiological effects in various studies. The compound inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses. This compound A also modulates the activity of ion channels and receptors involved in pain perception, thereby reducing pain sensation. The compound has been found to be well-tolerated and safe in various animal models.
实验室实验的优点和局限性
N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A has several advantages for lab experiments. The compound is stable and can be easily synthesized in high purity and yield. It exhibits potent anti-inflammatory and analgesic activity, making it a valuable tool for the study of inflammatory and pain-related diseases. However, the compound has several limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its effectiveness in vivo.
未来方向
There are several future directions for the study of N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A. The compound has potential therapeutic applications in various inflammatory and pain-related diseases, and further studies are needed to validate its efficacy in vivo. The optimization of the synthesis method and the development of more stable analogs of this compound A could improve its effectiveness in vivo. The study of the pharmacokinetics and pharmacodynamics of this compound A could provide valuable insights into its mechanism of action and potential therapeutic applications. The investigation of the interaction between this compound A and other drugs could lead to the development of novel combination therapies for various diseases.
合成方法
The synthesis of N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A involves the reaction between 3-fluoroaniline and 2,6-dimethylmorpholine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound in high purity and yield. The synthesis method has been optimized and validated in various studies, and it is considered a reliable method for the preparation of this compound A.
科学研究应用
N-(3-fluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. The compound inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses. This compound A has also been found to exhibit significant analgesic activity in various animal models of pain. The compound modulates the activity of ion channels and receptors involved in pain perception, thereby reducing pain sensation.
属性
IUPAC Name |
N-(3-fluorophenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-5-3-4-11(14)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNPBQLZKKKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

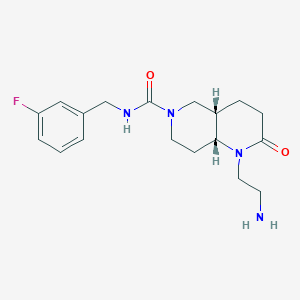
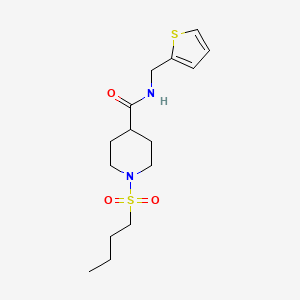
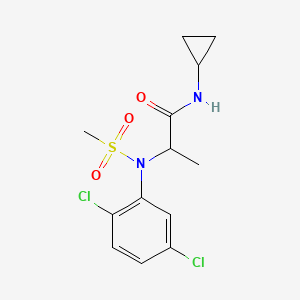
![isobutyl 2-chloro-5-(5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5340406.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)
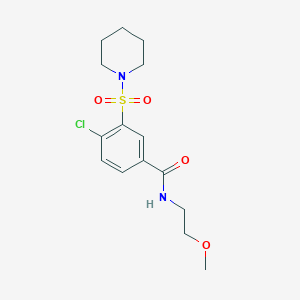
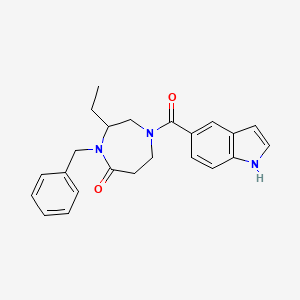
![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5340452.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340453.png)
![ethyl 4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5340459.png)
